

# Application Notes: Tetrairidium Dodecacarbonyl in Homogeneous Catalysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tetrairidium dodecacarbonyl*

Cat. No.: *B077418*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Tetrairidium dodecacarbonyl**,  $\text{Ir}_4(\text{CO})_{12}$ , is a stable, canary-yellow crystalline cluster compound that serves as a significant precursor in homogeneous catalysis.<sup>[1][2][3][4]</sup> Its robust tetrahedral iridium core makes it a valuable starting material for generating catalytically active species for a variety of organic transformations. While many of its applications are of academic interest, they provide fundamental insights into catalytic mechanisms.<sup>[1][3][4]</sup> This document provides an overview of its application in the selective hydrogenation of dienes, a key transformation in organic synthesis.

## Application: Selective Hydrogenation of Dienes

**Tetrairidium dodecacarbonyl** has been demonstrated to be an effective precatalyst for the selective hydrogenation of dienes to monoenes. A notable example is the hydrogenation of 1,5-cyclooctadiene (1,5-COD), where  $\text{Ir}_4(\text{CO})_{12}$  shows high activity and selectivity for the production of cyclooctene (COE) and its isomers, with minimal over-hydrogenation to cyclooctane (COA). This selectivity is a key advantage over other iridium-based catalysts.

## Quantitative Data Summary

The catalytic performance of  $\text{Ir}_4(\text{CO})_{12}$  in the hydrogenation of 1,5-cyclooctadiene is summarized below. The data highlights the high turnover numbers and excellent selectivity for

the desired monoene products.

| Catalyst Precursor                 | Substrate          | Product(s)                          | Avg. Turnover Number (TON) | Selectivity (COE + Isomers) | Selectivity (COA) |
|------------------------------------|--------------------|-------------------------------------|----------------------------|-----------------------------|-------------------|
| Ir <sub>4</sub> (CO) <sub>12</sub> | 1,5-Cyclooctadiene | Cyclooctene (COE), 1,3-COD, 1,4-COD | 2816                       | >95%                        | <5%               |

## Experimental Protocols

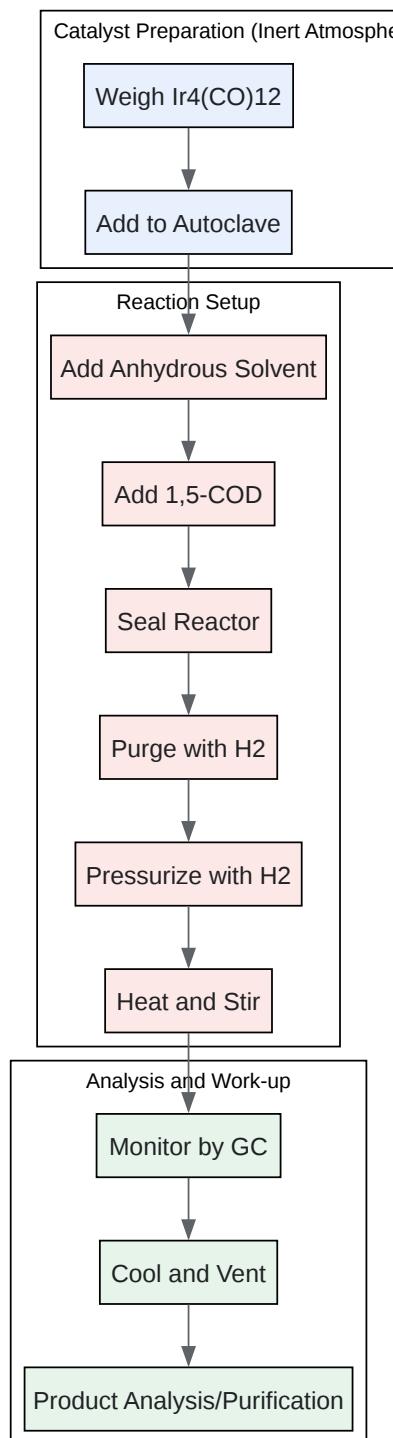
### Protocol 1: Selective Hydrogenation of 1,5-Cyclooctadiene

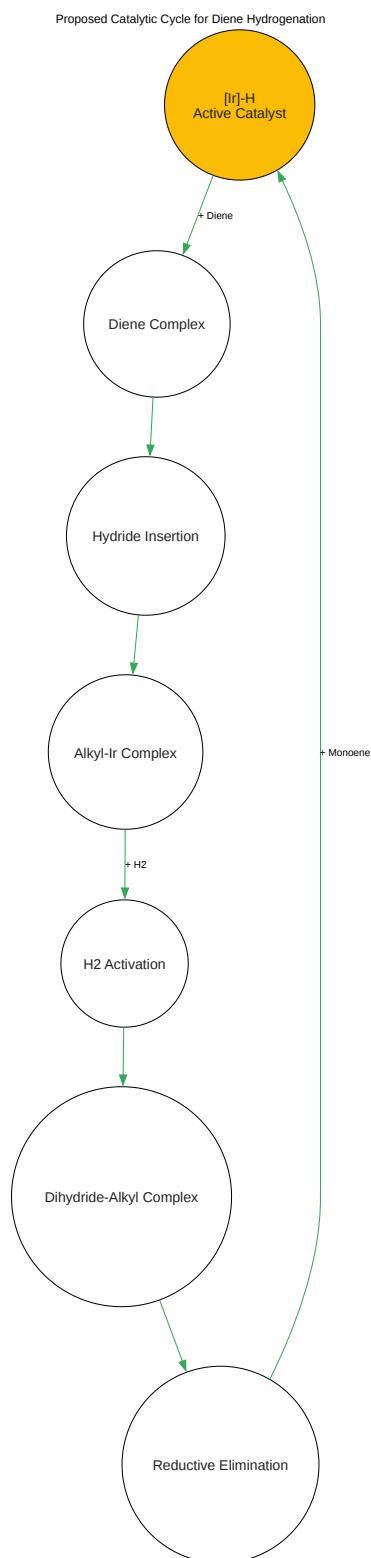
This protocol details the procedure for the selective hydrogenation of 1,5-cyclooctadiene to cyclooctene and its isomers using **tetrairidium dodecacarbonyl** as the catalyst precursor.

#### Materials:

- **Tetrairidium dodecacarbonyl** (Ir<sub>4</sub>(CO)<sub>12</sub>)
- 1,5-Cyclooctadiene (1,5-COD)
- High-purity hydrogen gas (H<sub>2</sub>)
- Anhydrous, degassed solvent (e.g., toluene)
- High-pressure reactor (autoclave) equipped with a magnetic stir bar
- Gas chromatography (GC) apparatus for product analysis

#### Procedure:


- Catalyst Preparation: In a glovebox, weigh the desired amount of Ir<sub>4</sub>(CO)<sub>12</sub> and transfer it to the high-pressure reactor.


- Reaction Setup: Add the anhydrous, degassed solvent to the reactor, followed by the 1,5-cyclooctadiene substrate.
- Sealing and Purging: Seal the reactor and remove it from the glovebox. Purge the reactor multiple times with low-pressure hydrogen gas to ensure an inert atmosphere.
- Reaction: Pressurize the reactor with hydrogen gas to the desired pressure. Place the reactor in a heating mantle set to the desired temperature and begin stirring.
- Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography.
- Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. The product mixture can be analyzed directly or purified by distillation.

## Visualizations

### Experimental Workflow for Hydrogenation

## Experimental Workflow: Selective Hydrogenation of 1,5-COD





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis of Arylacetraldehydes by Iridium-Catalyzed Arylation of Vinylene Carbonate with Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 3. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 4. [mdpi.com](https://mdpi.com) [mdpi.com]
- To cite this document: BenchChem. [Application Notes: Tetrairidium Dodecacarbonyl in Homogeneous Catalysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077418#tetrairidium-dodecacarbonyl-in-homogeneous-catalysis>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)